

An In-depth Technical Guide to 4,4'-Dimethoxydiphenylamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4,4'-Dimethoxydiphenylamine**

Cat. No.: **B142901**

[Get Quote](#)

This technical guide provides a comprehensive overview of **4,4'-Dimethoxydiphenylamine**, a significant diphenylamine derivative. It is intended for researchers, scientists, and professionals in drug development and materials science, detailing its chemical properties, synthesis, and analytical characterization. This compound serves as a versatile building block, particularly noted for its electron-donating properties, which make it valuable in the synthesis of advanced materials.

Core Molecular Information

4,4'-Dimethoxydiphenylamine, also known by synonyms such as Bis(4-methoxyphenyl)amine and Di-p-anisylamine, is an aromatic amine.^{[1][2][3][4]} Its core structure consists of two 4-methoxyphenyl groups attached to a central nitrogen atom.

Table 1: Chemical and Physical Properties of **4,4'-Dimethoxydiphenylamine**

Property	Value	Source(s)
Molecular Formula	C ₁₄ H ₁₅ NO ₂	[1][3][5]
Molecular Weight	229.28 g/mol	[2][6]
CAS Registry Number	101-70-2	[1][5]
IUPAC Name	4-methoxy-N-(4-methoxyphenyl)aniline	[1][4]
Appearance	Fine, very light gray to silver-gray crystalline solid	[1][7]
Melting Point	100-104 °C	[3][6]
Boiling Point	~371.18 °C (estimate)	[3][7]
Solubility	Insoluble in water; slightly soluble in chloroform, ethyl acetate, and methanol.	[1][3][7]
Stability	Combustible; may be sensitive to prolonged air exposure and slowly oxidizes. Incompatible with strong oxidizing agents.	[3][6][7]

Experimental Protocols

The synthesis and characterization of **4,4'-Dimethoxydiphenylamine** can be achieved through various established methodologies.

Several synthetic pathways are available, including the traditional Ullmann coupling and the modern Buchwald-Hartwig amination.

1. Ullmann Condensation Protocol

The Ullmann reaction is a classic method for forming the carbon-nitrogen bond required to synthesize diarylamines like **4,4'-Dimethoxydiphenylamine**. A historical approach involves the reaction of iodoanisole with acetyl-p-anisidine.[8]

- Reactants: Iodoanisole and acetyl-p-anisidine.
- Catalyst: Copper bronze.[\[8\]](#)
- Acid Acceptor: Sodium carbonate.[\[8\]](#)
- Procedure:
 - Combine iodoanisole, acetyl-p-anisidine, copper bronze, and sodium carbonate in a suitable high-boiling point solvent.
 - Heat the reaction mixture under reflux for a specified period until the reaction is complete (monitored by TLC or GC).
 - Cool the mixture and filter to remove the copper catalyst and inorganic salts.
 - The filtrate contains **N-acetyl-4,4'-dimethoxydiphenylamine**.
 - Hydrolyze the acetyl group using acidic or basic conditions to yield the final product, **4,4'-dimethoxydiphenylamine**.
 - Purify the crude product by recrystallization or column chromatography.

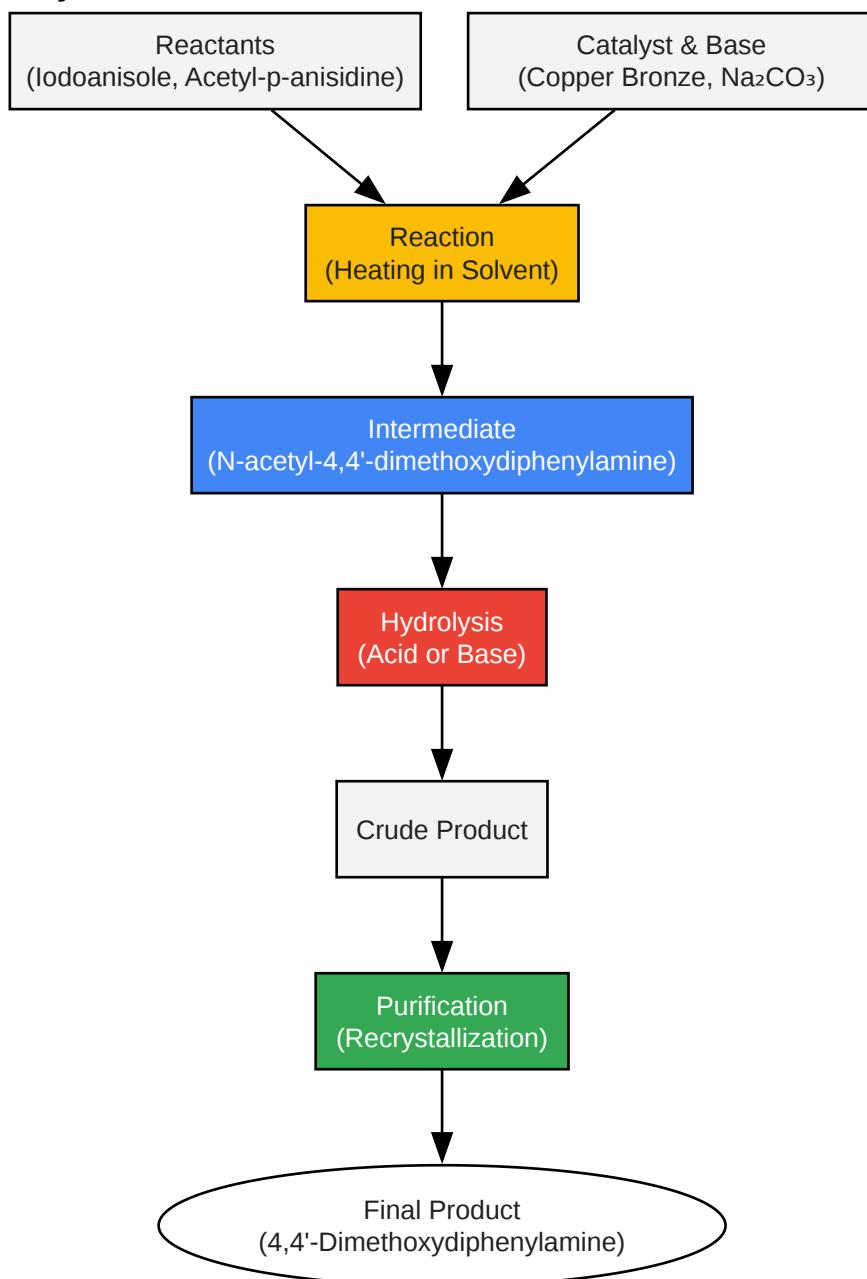
2. Buchwald-Hartwig Amination

This modern cross-coupling reaction offers a more efficient and versatile method for synthesizing diarylamines under milder conditions compared to the Ullmann reaction.

- Reactants: An aryl halide (e.g., 4-bromoanisole or 4-iodoanisole) and p-anisidine.
- Catalyst: A palladium-based catalyst (e.g., $\text{Pd}_2(\text{dba})_3$) with a suitable phosphine ligand (e.g., BINAP).
- Base: A strong, non-nucleophilic base (e.g., sodium tert-butoxide).
- Procedure:

- In an inert atmosphere (e.g., under argon or nitrogen), charge a reaction vessel with the palladium catalyst, phosphine ligand, and base.
- Add the aryl halide and p-anisidine, followed by an anhydrous solvent (e.g., toluene or dioxane).
- Heat the mixture at a specified temperature (typically 80-110 °C) until the starting materials are consumed.
- After cooling, quench the reaction and extract the product into an organic solvent.
- Wash, dry, and concentrate the organic phase.
- Purify the resulting product using column chromatography or recrystallization.

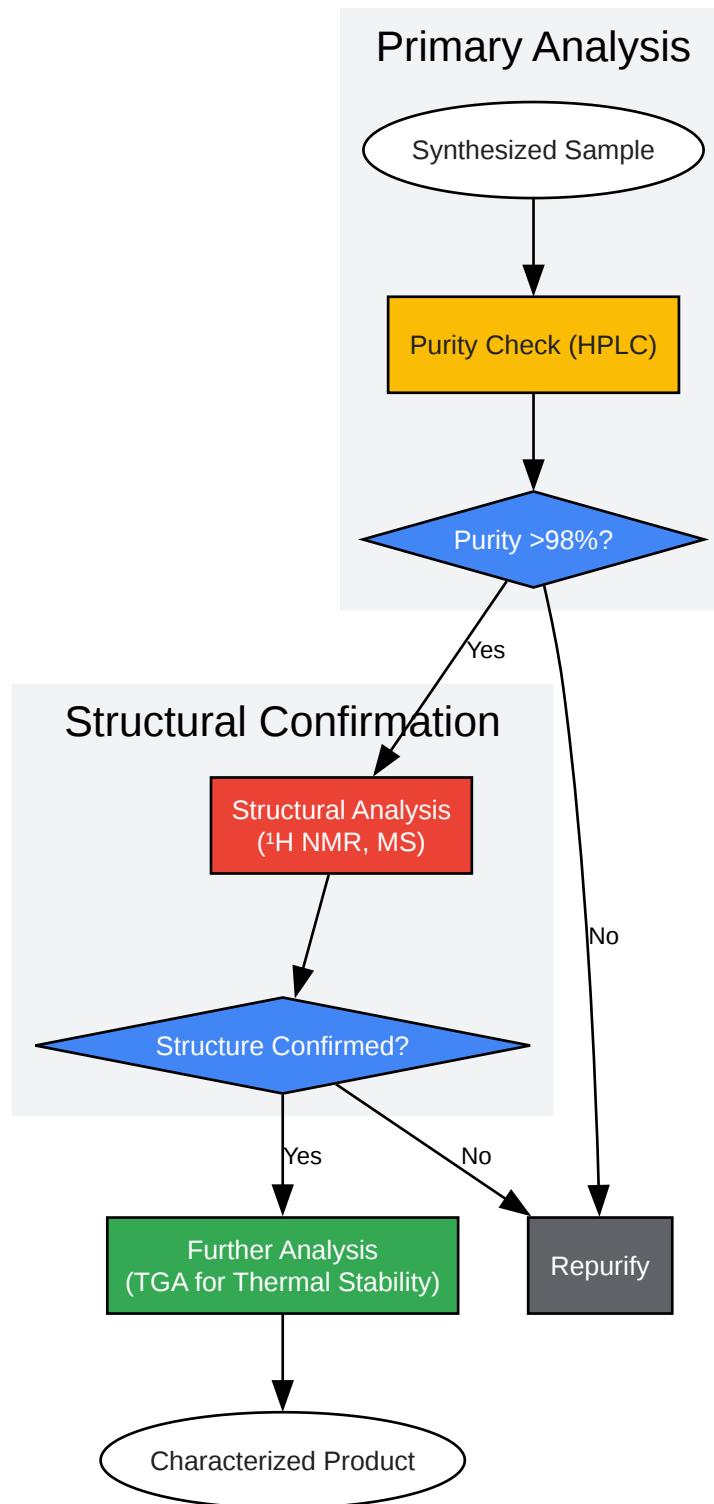
To confirm the structure and purity of the synthesized **4,4'-Dimethoxydiphenylamine**, several analytical techniques are employed.


- High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.^[6]
 - Column: C18 reverse-phase column.
 - Mobile Phase: A mixture such as acetonitrile/water (e.g., 70:30 ratio).
 - Detection: UV detector at a suitable wavelength (e.g., 254 nm).
- Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Confirms the chemical structure.
 - Solvent: Deuterated chloroform (CDCl₃).
 - Expected Signals: Aromatic protons typically appear in the δ 6.8–7.2 ppm range, while the methoxy (OCH₃) protons show a characteristic singlet around δ 3.8 ppm.
- Mass Spectrometry (MS): Verifies the molecular weight.
 - Technique: Electrospray ionization (ESI-MS) is common.

- Expected Ion: The protonated molecule $[M+H]^+$ should be observed at m/z 230.1.
- Thermogravimetric Analysis (TGA): Assesses the thermal stability of the compound.

Visualized Workflows and Pathways

The following diagrams illustrate the logical flow of the synthesis and analytical characterization of **4,4'-Dimethoxydiphenylamine**.


Synthesis Workflow: Ullmann Condensation

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **4,4'-Dimethoxydiphenylamine** via Ullmann condensation.

Analytical Characterization Workflow

[Click to download full resolution via product page](#)

Caption: Logical workflow for the analytical characterization of **4,4'-Dimethoxydiphenylamine**.

Applications in Research and Development

4,4'-Dimethoxydiphenylamine is a valuable compound in materials science and has potential applications in drug development contexts.

- Materials Science: It is extensively used as a building block for organic electronic materials. Its electron-donating nature makes it a key component in the synthesis of hole-transport materials for OLEDs (Organic Light Emitting Diodes) and as an electron-donating group in organic dyes for Dye-Sensitized Solar Cells (DSSCs).^{[3][6][7]} It is also used in creating organic nonlinear optical (NLO) chromophores, which are integral to high-performance photonic devices due to their high thermal stability and transparency.^{[3][7]}
- Industrial Applications: Historically, it has been used as a chemical additive and antioxidant for cured rubber.^{[3][7][8]}
- Drug Development: While direct applications as a therapeutic agent are not prominent, its diphenylamine scaffold is present in various pharmacologically active molecules. Its use as an intermediate allows for the synthesis of more complex molecules that may be investigated for various therapeutic targets. Its antioxidant properties may also be of interest in designing new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4,4'-Dimethoxydiphenylamine | C14H15NO2 | CID 7571 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 4,4'-Dimethoxydiphenylamine - High purity | EN [georganics.sk]
- 3. 4,4'-DIMETHOXYDIPHENYLAMINE | 101-70-2 [chemicalbook.com]
- 4. 4,4'-Dimethoxydiphenylamine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. 4,4'-Dimethoxydiphenylamine [webbook.nist.gov]

- 6. ruifuchem.com [ruifuchem.com]
- 7. 4,4'-DIMETHOXYDIPHENYLAMINE CAS#: 101-70-2 [m.chemicalbook.com]
- 8. US2128100A - Preparation of 4, 4'-dialkoxy diphenylamines - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4,4'-Dimethoxydiphenylamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b142901#4-4-dimethoxydiphenylamine-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com